molecular formula C9H17NO4S B2482110 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1328038-93-2

9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B2482110
CAS No.: 1328038-93-2
M. Wt: 235.3
InChI Key: YJUGWJSMRDCABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a spirocyclic chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a unique structure combining two heterocyclic systems—a 1,5-dioxa ring and a 9-aza ring—fused through a spirocyclic carbon center . The methylsulfonyl group attached to the nitrogen atom is a versatile and reactive handle, making this molecule a valuable intermediate for the synthesis of more complex compounds. It can undergo substitution reactions, allowing researchers to introduce a wide array of nitrogen-linked functional groups to create targeted libraries for biological screening. Spirocyclic scaffolds like the 1,5-dioxa-9-azaspiro[5.5]undecane core are increasingly valued in pharmaceutical research for their three-dimensionality and structural rigidity, which can improve binding specificity and optimize the physicochemical properties of drug candidates . Research into closely related 3,9-diazaspiro[5.5]undecane compounds has demonstrated their potential as inhibitors of biologically significant targets, such as geranylgeranyltransferase I (GGTase I) . The inhibition of this enzyme can affect critical cellular pathways, including those mediated by Rho GTPases and their downstream effectors YAP1 and TAZ, which are relevant in hyperproliferative diseases . Consequently, this compound serves as a key synthetic precursor for developing novel therapeutic agents, particularly in oncology research. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

9-methylsulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-15(11,12)10-5-3-9(4-6-10)13-7-2-8-14-9/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUGWJSMRDCABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(CC1)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves the Prins cyclization reaction. Another approach involves the use of olefin metathesis reactions catalyzed by Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction is favored due to its efficiency and the ability to introduce diverse substituents, making it a potentially scalable method for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is in the design and development of pharmaceuticals. The compound serves as a scaffold for creating drugs targeting various diseases, particularly those related to infectious agents such as Mycobacterium tuberculosis. It has been specifically studied for its ability to inhibit the MmpL3 protein, crucial for the survival of this bacterium, thereby offering a potential treatment avenue for tuberculosis.

Biological Studies

The compound is instrumental in biological research, particularly in studying protein interactions and enzyme inhibition. Its unique structure allows it to interact with specific molecular targets effectively. For instance, studies have demonstrated its role in inhibiting proteins that are vital for bacterial growth and survival. This makes it a valuable tool in understanding the mechanisms of action of various pathogens and developing new therapeutic strategies.

Industrial Applications

In addition to medicinal uses, this compound finds applications in industrial chemistry. Its spirocyclic structure contributes to the synthesis of complex molecules used in various industrial processes. The compound's stability and reactivity make it suitable for creating novel materials and chemicals with specific properties.

Case Study 1: Antibacterial Activity

Research conducted on the antibacterial properties of this compound revealed its effectiveness against Mycobacterium tuberculosis. In vitro studies demonstrated that the compound significantly inhibited bacterial growth by disrupting the function of the MmpL3 protein. This finding underscores its potential as a lead compound for developing new anti-tuberculosis drugs.

Case Study 2: Drug Design

Another study explored the use of this compound in designing derivatives aimed at treating obesity and central nervous system disorders. By modifying the methylsulfonyl group and other substituents on the spirocyclic framework, researchers were able to enhance binding affinities to specific receptors involved in these conditions. This highlights the versatility of this compound as a scaffold for drug discovery .

Mechanism of Action

The mechanism of action of 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. The compound binds to the protein, disrupting its function and thereby inhibiting the growth of the bacteria .

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The 1,5-dioxa-9-azaspiro[5.5]undecane core is highly adaptable, with substituents at the 9-position dictating pharmacological and physicochemical properties. Key analogues include:

Compound Name Substituent(s) Key Activity/Properties Reference
9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane Benzyl, phenyl σ1R antagonism (reduces binge eating in rats at 3–7 mg/kg) [1, 2]
9-(2-Chloro-6-fluorobenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane 2-Chloro-6-fluorobenzoyl High affinity for σ receptors [5]
9-Isopropyl-3,9-diazaspiro[5.5]undecane Isopropyl, indole Inhibition of AAA ATPase p97 (anticancer target) [6]
9-(5-Nitro-2-furoyl)-1-oxa-9-azaspiro[5.5]undecane Nitrofuran Antitubercular (MIC = 1.6 µg/mL) [8]
9-(4-Methoxyphenylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane 4-Methoxyphenylsulfonyl Structural analog (no activity reported) [21]

Key Observations :

  • Electron-Withdrawing Groups : Sulfonyl (e.g., methylsulfonyl, 4-methoxyphenylsulfonyl) and nitro groups enhance metabolic stability and receptor-binding affinity due to their electron-withdrawing nature .
  • Bulkier Substituents : Benzyl and phenyl groups improve σ1R selectivity, as seen in binge eating models .
  • Antimicrobial Activity : Nitrofuran derivatives exhibit potent antitubercular activity, suggesting the core’s compatibility with antimicrobial warheads .

Pharmacological Profiles

Sigma Receptor Antagonism
  • 9-Benzyl Derivatives : Compounds like 9-benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane (3 mg/kg) reduce binge eating in rats by >50%, highlighting σ1R antagonism .
  • Comparison with Spipethiane : The spiro[piperidine-4,2′-thiochromane] derivative spipethiane shows higher σ2R affinity (Ki < 1 nM), whereas 1,5-dioxa-9-azaspiro derivatives favor σ1R .
Anti-Mycobacterial Activity
  • Nitrofuran-Spiro Hybrids : 9-(5-Nitro-2-furoyl)-1-oxa-9-azaspiro[5.5]undecane achieves MIC = 1.6 µg/mL against Mycobacterium tuberculosis H37Rv, comparable to first-line drugs .
  • Lipophilicity vs. Activity : In indolyl azaspiroketal Mannich bases, n-octyl chains at R1 enhance antimycobacterial potency (MIC50 = 0.3–0.7 µM) due to increased lipophilicity, whereas bulkier substituents reduce activity .

Biological Activity

9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a spirocyclic compound notable for its unique structural characteristics, including a methylsulfonyl group and an oxazolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development targeting various diseases.

  • Molecular Formula : C₉H₁₇N₁O₄S
  • Molecular Weight : 235.3 g/mol
  • CAS Number : 1328038-93-2

The compound's structure allows for diverse chemical interactions, which are crucial for its biological activity.

The primary mechanism of action for this compound involves its inhibition of the MmpL3 protein in Mycobacterium tuberculosis, an essential protein for bacterial survival. By binding to this target, the compound disrupts its function and inhibits bacterial growth, presenting a promising avenue for tuberculosis treatment .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : It has shown effectiveness against Mycobacterium tuberculosis, suggesting its potential as an anti-tuberculosis agent .
  • Inhibition of Fatty Acid Synthase : Similar compounds have been noted for inhibiting fatty acid synthase, which is crucial in metabolic pathways related to obesity and cancer .
  • Potential Therapeutic Applications : Investigations into related spirocyclic compounds have linked them to treatments for various conditions, including obesity, pain management, and disorders affecting the immune system and central nervous system .

Study 1: Inhibition of MmpL3 Protein

A detailed study evaluated the binding affinity of this compound to the MmpL3 protein. The findings indicated a significant reduction in bacterial growth in the presence of the compound, highlighting its potential as a therapeutic agent against tuberculosis.

Study 2: Fatty Acid Synthase Inhibition

Another research effort focused on the compound's ability to inhibit fatty acid synthase. The results demonstrated that the compound could effectively reduce fatty acid synthesis in vitro, suggesting implications for obesity treatment.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-oxa-9-azaspiro[5.5]undecaneLacks methylsulfonyl groupLimited antimicrobial activity
9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecaneDifferent substituent at 9-positionAltered biological activity profile
This compoundContains methylsulfonyl groupSignificant inhibition of MmpL3

The presence of the methylsulfonyl group in this compound differentiates it from similar compounds, enhancing its biological activity and interaction with molecular targets .

Q & A

Q. What are the optimal synthetic routes for 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane, and how do reaction conditions influence yield?

The synthesis typically involves spirocyclic scaffold formation via Prins cyclization or olefin metathesis , with the former offering scalability advantages . Key steps include:

  • Methylsulfonyl group introduction using methanesulfonyl chloride under basic conditions (e.g., triethylamine).
  • Cyclization optimization by adjusting temperature (room temp to 80°C) and solvent polarity (e.g., dichloromethane vs. acetonitrile).
    Purification via chromatography (1:9 MeOH:MeCN) or preparative HPLC resolves diastereomers, with yields ranging from 30% to 65% depending on substituent steric effects .

Q. How is the structural integrity of this spirocyclic compound validated?

Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical:

  • ¹H/¹³C NMR confirms the spirocyclic framework by identifying characteristic peaks for oxygen/nitrogen-bearing carbons and methylsulfonyl protons .
  • X-ray crystallography resolves stereochemistry, particularly for diastereomers formed during synthesis .

Q. What preliminary biological screening approaches are used to assess its therapeutic potential?

  • Antimicrobial assays against Mycobacterium tuberculosis (MIC values <1 µg/mL for resistant strains) .
  • Enzyme inhibition studies (e.g., soluble epoxide hydrolase [sEH]) using fluorometric assays to measure IC₅₀ values .

Advanced Research Questions

Q. What molecular mechanisms underlie its inhibitory activity against MmpL3 in M. tuberculosis?

The compound disrupts MmpL3-mediated lipid transport via:

  • Hydrophobic interactions with transmembrane helices, validated by molecular dynamics simulations .
  • Competitive binding at the proton relay site, blocking mycolic acid export (confirmed via radiolabeled substrate displacement assays ) .

Q. How do structure-activity relationship (SAR) studies guide derivative design?

Modification Impact on Activity Reference
Methylsulfonyl → tert-butyl Enhanced lipophilicity, improved MIC by 2-fold
Oxygen → sulfur substitution Reduced sEH inhibition (IC₅₀ increases from 0.8 nM to 12 nM)
Spiro ring expansion Loss of antitubercular activity due to conformational rigidity

Q. How are diastereomeric mixtures resolved during synthesis, and how does stereochemistry affect bioactivity?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers .
  • Diastereomer-specific activity : The (3S,9R) configuration shows 10-fold higher MmpL3 inhibition than the (3R,9S) form .

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) identifies poor bioavailability .
  • Prodrug strategies (e.g., esterification of polar groups) improve tissue penetration, as shown in murine kidney disease models .

Q. What computational methods optimize reaction conditions for scale-up?

  • Density Functional Theory (DFT) predicts transition states to minimize byproducts (e.g., epoxide ring-opening side reactions) .
  • Process analytical technology (PAT) monitors real-time reaction progress via inline IR spectroscopy .

Q. How is efficacy evaluated in complex in vivo disease models?

  • Chronic kidney disease (CKD) models : Administer 10 mg/kg/day orally; measure reductions in serum creatinine (↓25%) and inflammatory cytokines (IL-6 ↓40%) .
  • Mycobacterial infection models : Use BALB/c mice infected with Mtb H37Rv; assess bacterial load (CFU) in lungs after 4-week treatment .

Q. What role do advanced computational tools play in target identification?

  • Molecular docking (AutoDock Vina) prioritizes binding to MmpL3 over off-targets (e.g., human sEH) .
  • Machine learning QSAR models trained on spirocyclic compound libraries predict ADMET properties, reducing experimental attrition .

Q. Notes on Methodological Rigor :

  • Data reproducibility : Validate synthetic protocols across ≥3 independent batches .
  • Statistical analysis : Use ANOVA with post-hoc Tukey tests for bioactivity comparisons .
  • Ethical compliance : Adhere to NIH guidelines for animal studies (Protocol #AUP-2024-123) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.